molecular formula C14H26N2O2 B15255619 2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one

2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one

Cat. No.: B15255619
M. Wt: 254.37 g/mol
InChI Key: ZUZMVQUSRAJJEC-UHFFFAOYSA-N
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Description

2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of piperidine and azepane, which are both nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one typically involves the reaction of piperidine and azepane derivatives under specific conditions. One common method involves the alkylation of piperidine with an azepane derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted piperidine and azepane derivatives

Scientific Research Applications

2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide

Uniqueness

2-Methoxy-1-[2-(piperidin-4-yl)azepan-1-yl]ethan-1-one is unique due to its specific structural features, which include the presence of both piperidine and azepane rings. This dual-ring system imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new molecules with potential therapeutic applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

2-methoxy-1-(2-piperidin-4-ylazepan-1-yl)ethanone

InChI

InChI=1S/C14H26N2O2/c1-18-11-14(17)16-10-4-2-3-5-13(16)12-6-8-15-9-7-12/h12-13,15H,2-11H2,1H3

InChI Key

ZUZMVQUSRAJJEC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCCCCC1C2CCNCC2

Origin of Product

United States

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